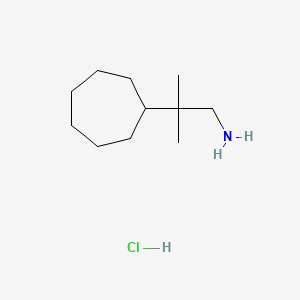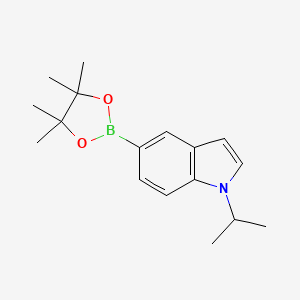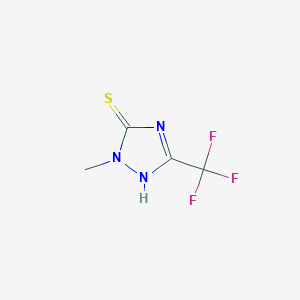![molecular formula C9H15BrO B13466655 2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
2-Bromo-8-oxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-8-oxaspiro[4.5]decane is a chemical compound with the molecular formula C10H17BrO. It belongs to the family of spiro compounds, which are organic molecules consisting of two or more ring systems linked at a single atom. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-oxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Products include various substituted spiro compounds.
Oxidation: Products include oxides and ketones.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
2-Bromo-8-oxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom in the spiro ring system.
1,6,9-trioxaspiro[4.5]decane: Contains three oxygen atoms in the spiro ring system.
2-methyl-1,6-dioxaspiro[4.5]decane: Contains a methyl group and two oxygen atoms in the spiro ring system.
Uniqueness
2-Bromo-8-oxaspiro[4.5]decane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
3-bromo-8-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8H,1-7H2 |
Clé InChI |
ZTMVJWNJNCOQCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCOCC2)CC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)

![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)




![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)


